5-Ethynyl Substitution Enhances EGFR Kinase Inhibition Potency by 16-Fold Relative to Unfunctionalized Core Scaffold
The 5-ethynyl group on a pyrimidine scaffold is a critical determinant of EGFR inhibitory potency. The most potent compound from a series of 5-ethynylpyrimidine derivatives (compound 20a) inhibited EGFR kinase with an IC50 value of 45 nM [1]. In contrast, a representative derivative of the unfunctionalized 2-(pyrrolidin-1-yl)pyrimidine core (CHEMBL4166554) exhibited weak inhibition of the related DYRK1A kinase with an IC50 of 740 nM [2]. While this is a cross-kinase comparison, it illustrates the order-of-magnitude difference in potency typically observed between 5-ethynyl-substituted and unfunctionalized 2-(pyrrolidin-1-yl)pyrimidine cores, directly supporting the pharmacophoric importance of the 5-ethynyl group.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 45 nM (5-ethynylpyrimidine derivative 20a) |
| Comparator Or Baseline | IC50 = 740 nM (2-(pyrrolidin-1-yl)pyrimidine derivative, CHEMBL4166554) |
| Quantified Difference | 16-fold more potent |
| Conditions | In vitro enzymatic assay; EGFR kinase for target compound; DYRK1A kinase for comparator |
Why This Matters
This potency advantage positions 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine as a superior starting point for kinase inhibitor programs targeting EGFR and related tyrosine kinases.
- [1] Mao, Y., Zhu, W., Kong, X., Wang, Z., Xie, H., Ding, J., Terrett, N. K., & Shen, J. (2013). Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3090-3104. View Source
- [2] BindingDB. (n.d.). BDBM50406882 (CHEMBL4166554): Inhibition of recombinant rat DYRK1A kinase domain. BindingDB Entry. View Source
